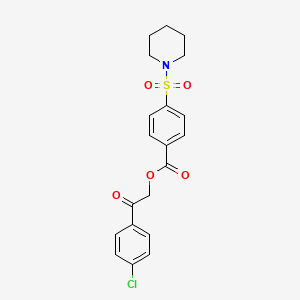
2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate, also known as CPB, is a chemical compound with potential applications in scientific research. CPB belongs to the class of sulfonyl-containing compounds, which have been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Studies have successfully synthesized and characterized compounds with structural similarities to 2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate, emphasizing their structural and optical properties. For instance, compounds have been synthesized through substitution reactions, with their structures confirmed by X-ray diffraction showing specific conformations and interactions, such as hydrogen bonding and π···π interactions, which contribute to their stability and potential reactivity (Karthik et al., 2021). Similar studies have elucidated the crystal structures of related compounds, providing insights into their molecular geometries and intermolecular interactions (Benakaprasad et al., 2007).
Pharmacological Precursors and Molecular Analysis
Research on related piperidine derivatives has highlighted their importance as precursors for further chemical modifications and pharmacological applications. For example, certain synthesized compounds serve as precursors for radiolabeled and unlabeled alkylsulfonyl-DDEs, aiming to explore structural activity relationships and promote synthesis for research purposes (Cantillana et al., 2009). This approach is instrumental in developing molecules with potential therapeutic applications by understanding their molecular structure and reactivity.
Antimicrobial Studies
Compounds with the piperidine moiety have been studied for their antimicrobial properties. Synthesis and characterization of N-substituted derivatives of similar compounds have been conducted, demonstrating moderate to significant antibacterial and antifungal activities. These studies highlight the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007). Such research is crucial for identifying novel drug candidates in the ongoing fight against resistant microbial strains.
Advanced Oxidation Processes
The related 4-chlorophenyl compounds have been utilized in studies focusing on environmental chemistry, specifically in advanced oxidation processes for degrading pollutants. Research demonstrated the efficiency of sulfate radicals generated from zero-valent iron and peroxydisulfate in degrading 4-chlorophenol, a persistent environmental pollutant, at ambient temperature (Zhao et al., 2010). This indicates the potential environmental applications of 4-chlorophenyl derivatives in treating and purifying water from organic contaminants.
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been used in various therapeutic agents . They have been used as antidepressants, analeptics/nootropics (stimulants), selective estrogen receptor modulators (SERMs), vasodilators, antipsychotics, anti-opioids, anticonvulsants, and anti-HIV drugs .
Mode of Action
The piperidine nucleus in the compound suggests that it may interact with its targets in a similar manner to other piperidine derivatives .
Biochemical Pathways
Piperidine derivatives have been known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The piperidine nucleus in the compound suggests that it may have similar pharmacokinetic properties to other piperidine derivatives .
Result of Action
Piperidine derivatives have been known to have various effects depending on their specific targets .
Action Environment
Like other drugs, factors such as temperature, ph, and the presence of other substances could potentially influence its action .
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-piperidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO5S/c21-17-8-4-15(5-9-17)19(23)14-27-20(24)16-6-10-18(11-7-16)28(25,26)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNJVKMKOFRGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

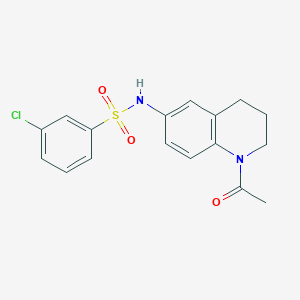
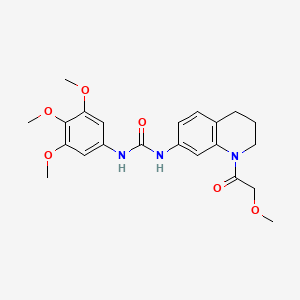
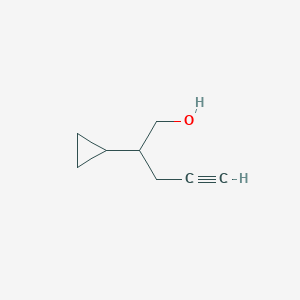
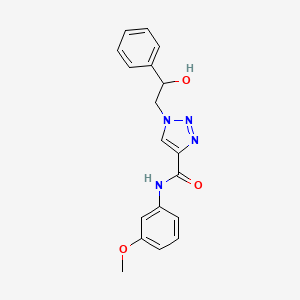
![3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896432.png)
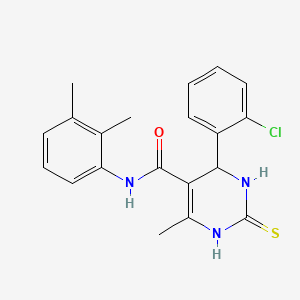
![9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896435.png)
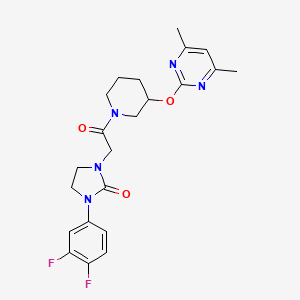
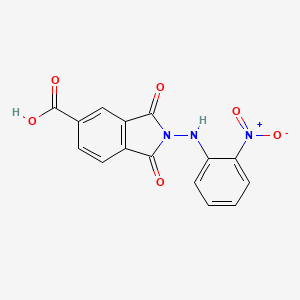

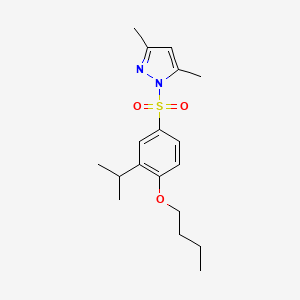
![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2896445.png)

![N-Methyl-N-[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2896448.png)